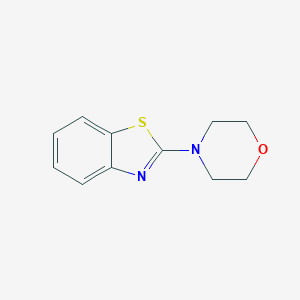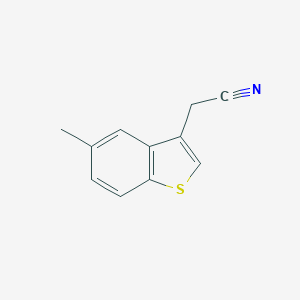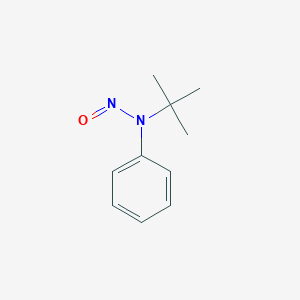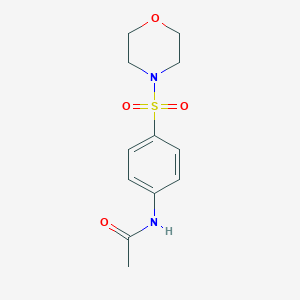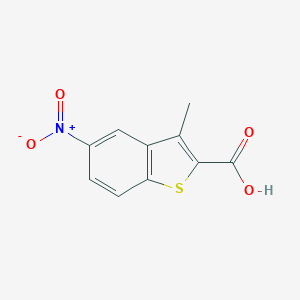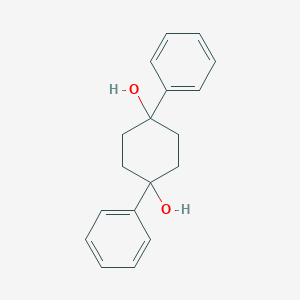
1,4-Diphenylcyclohexane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylcyclohexane-1,4-diol, also known as DPCD, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DPCD is a white crystalline solid that is soluble in organic solvents. It is synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of 1,4-Diphenylcyclohexane-1,4-diol is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of inflammatory mediators. 1,4-Diphenylcyclohexane-1,4-diol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
生化和生理效应
1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
1,4-Diphenylcyclohexane-1,4-diol has several advantages for lab experiments, including its ease of synthesis and its ability to act as a starting material for the synthesis of various polymers and copolymers. However, 1,4-Diphenylcyclohexane-1,4-diol has limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 1,4-Diphenylcyclohexane-1,4-diol. One direction is the exploration of its potential use as a drug delivery system. Another direction is the investigation of its anti-inflammatory and analgesic effects in human models. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of 1,4-Diphenylcyclohexane-1,4-diol derivatives are also promising areas of research.
合成方法
1,4-Diphenylcyclohexane-1,4-diol can be synthesized by several methods, including the reaction of cyclohexanone with phenyl magnesium bromide and the reaction of cyclohexanone with bromobenzene in the presence of magnesium. Another method involves the reaction of 1,4-cyclohexanedione with phenyl hydrazine in the presence of a reducing agent. The yield of 1,4-Diphenylcyclohexane-1,4-diol varies with the synthesis method employed.
科学研究应用
1,4-Diphenylcyclohexane-1,4-diol has been studied for its potential applications in various fields, including materials science, pharmacology, and environmental science. In materials science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a starting material for the synthesis of various polymers and copolymers. In pharmacology, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a drug delivery system. In environmental science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a chelating agent for the removal of heavy metals from contaminated water.
属性
CAS 编号 |
32651-20-0 |
|---|---|
产品名称 |
1,4-Diphenylcyclohexane-1,4-diol |
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
1,4-diphenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
InChI 键 |
USAODBZLWPXYON-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
规范 SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
其他 CAS 编号 |
32651-20-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



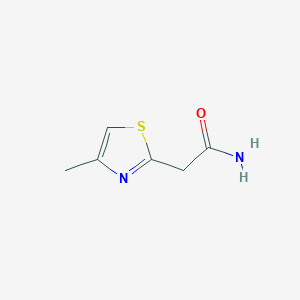
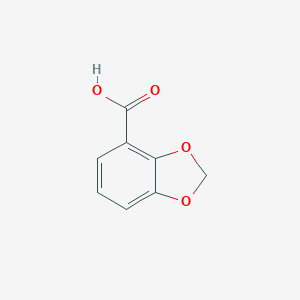
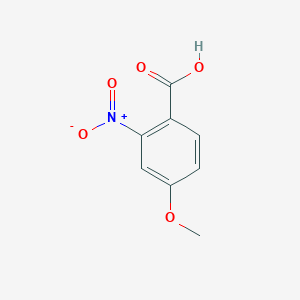
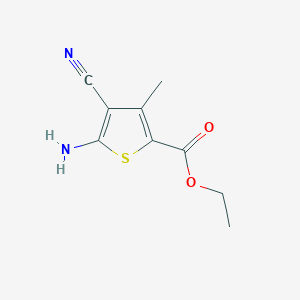
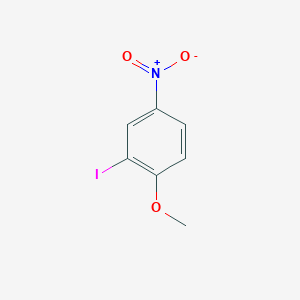
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
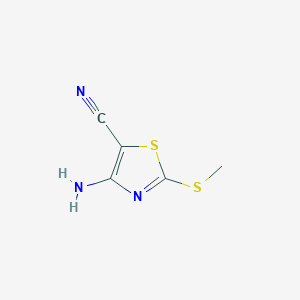
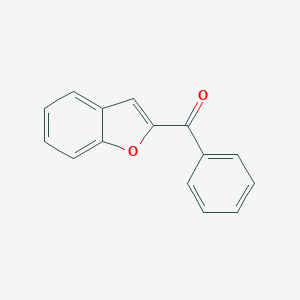
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
